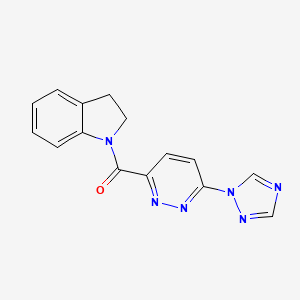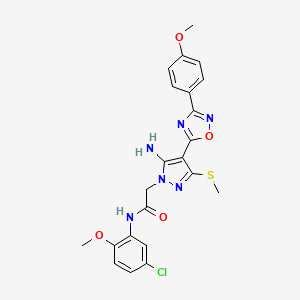![molecular formula C29H36N4O4S2 B2601664 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 534552-84-6](/img/structure/B2601664.png)
6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C29H36N4O4S2 and its molecular weight is 568.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen, are a cornerstone of medicinal chemistry, serving as the basis for designing drugs with a wide range of therapeutic applications. These compounds have been explored for their potential in central nervous system (CNS) activity, showcasing the significance of functional chemical groups in synthesizing novel CNS acting drugs. The structural diversity of heterocyclic compounds allows for the modulation of biological activity, highlighting their importance in drug discovery and development (Saganuwan, 2017).
Advances in Heterocyclic Amines
Heterocyclic aromatic amines (HAAs), particularly those generated during food processing, have been studied extensively for their carcinogenic potential. Research efforts have focused not only on understanding the formation and mitigation of HAAs but also on their metabolism, biomarkers for exposure, hazard control, and risk assessment. This comprehensive approach underscores the need to effectively reduce HAAs during food processing and control dietary intake to enhance human health (Chen et al., 2020).
Heterocyclic Compounds in Antituberculosis Therapy
Organotin(IV) complexes, incorporating heterocyclic compounds, have shown promising antituberculosis activity. The structural diversity and nature of the ligand environment significantly influence the antituberculosis efficacy of these complexes. This area of research indicates the potential of heterocyclic compounds in developing new antituberculosis therapies (Iqbal et al., 2015).
Isoquinoline Derivatives in Pharmacological Applications
Isoquinoline, a heterocyclic aromatic organic compound, has been identified for its broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. The exploration of isoquinoline derivatives highlights the ongoing efforts to utilize heterocyclic compounds for various pharmacotherapeutic applications, providing a foundation for developing novel low-molecular-weight inhibitors (Danao et al., 2021).
Eigenschaften
IUPAC Name |
6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S2/c1-4-16-33(17-5-2)39(36,37)23-13-11-22(12-14-23)27(34)31-29-26(28(35)30-3)24-15-18-32(20-25(24)38-29)19-21-9-7-6-8-10-21/h6-14H,4-5,15-20H2,1-3H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNFPGRNUWEBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)


![Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2601588.png)
![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2601591.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)

![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)
